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8-Azido-2'-deoxyadenosine

Terminal deoxynucleotidyl transferase Enzyme kinetics Photoaffinity probe

Mapping nucleotide-binding pockets with chemical crosslinkers often yields high background. 8-Azido-2'-deoxyadenosine (8-N₃-dA) eliminates this: upon 366 nm UV irradiation, it generates a nitrene that crosslinks only target proteins, with zero background on unmodified DNA. • Km 53 µM for TdT (vs. ~100 µM for dATP); >90% of labeling is protectable by natural dATP, confirming active-site specificity. • 54% covalent modification of TdT at 120 µM; resolves five distinct photoadducts near Tyr-766 in Klenow fragment for high-resolution topography. • Clean, mild conversion to 8-amino-2'-deoxyadenosine with aqueous ammonia-unattainable with 8-bromo analogs-enabling triplex-forming and affinity capture probes. • Undergoes copper-free SPAAC with cyclooctynes to form intrinsically fluorescent triazoles in minutes, retaining adenine base-pairing for live-cell metabolic labeling. Supplied with full analytical documentation; shipped ambient globally.

Molecular Formula C10H12N8O3
Molecular Weight 292.25 g/mol
CAS No. 131265-35-5
Cat. No. B140859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azido-2'-deoxyadenosine
CAS131265-35-5
Synonyms8-azido-2'-deoxyadenosine
8-azido-dA
dA(Az)
Molecular FormulaC10H12N8O3
Molecular Weight292.25 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C3=NC=NC(=C3N=C2N=[N+]=[N-])N)CO)O
InChIInChI=1S/C10H12N8O3/c11-8-7-9(14-3-13-8)18(10(15-7)16-17-12)6-1-4(20)5(2-19)21-6/h3-6,19-20H,1-2H2,(H2,11,13,14)/t4-,5+,6+/m0/s1
InChIKeyCWYYTRHMNNPRNR-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azido-2'-deoxyadenosine: Core Identity and Compound Class


8-Azido-2'-deoxyadenosine (8-N₃-dA) is a C8-purine-modified 2'-deoxyadenosine analog in which an azido (–N₃) group replaces the hydrogen at the 8-position of the adenine base [1]. It belongs to the photoreactive nucleoside analog class and serves as the precursor for the photoaffinity probe 8-azido-dATP . Upon UV irradiation (~254–366 nm), the azido group photolyzes to generate a reactive nitrene that covalently cross-links to adjacent amino acid residues, enabling site-directed mapping of nucleotide-binding pockets in DNA polymerases and other ATP/dATP-utilizing enzymes [2]. The compound is also employed as a click chemistry handle via strain-promoted azide–alkyne cycloaddition (SPAAC) for bioorthogonal labeling applications [3].

Why Generic Azido-Nucleosides Cannot Substitute 8-Azido-2'-deoxyadenosine


Superficially similar C8-modified adenosine analogs—including 8-bromo-2'-deoxyadenosine, 8-azidoadenosine (ribonucleoside), and 5-azido-2'-deoxyuridine—differ critically from 8-azido-2'-deoxyadenosine (8-N₃-dA) in enzyme recognition, chemical reactivity, and cross-linking efficiency. The C8-azido group on the 2'-deoxyribose scaffold permits dual functionality as both a polymerase substrate (with Km values comparable to or better than natural dATP for certain enzymes) and a photoactivatable cross-linker, a combination not reproduced by C8-halogen analogs, which lack photo-labile nitrene-generating capacity, or by ribonucleoside azido variants, which are excluded by DNA-specific polymerases [1]. The quantitative evidence below demonstrates that substitution with a non-identical analog will alter or abolish the specific biochemical performance upon which experimental protocols depend [2].

Comparator-Anchored Quantitative Differentiation Evidence


TdT Substrate Efficiency: Km Comparison with Natural dATP

The triphosphate derivative 8-azido-dATP functions as a competent substrate for terminal deoxynucleotidyl transferase (TdT) with a Km of 53 µM, which is approximately 1.9-fold lower (i.e., higher apparent affinity) than the reported Km of ~100 µM for natural dATP with the same enzyme [1]. This indicates that the C8-azido modification does not impair—and may modestly enhance—substrate recognition at the TdT active site, contradicting the assumption that C8-modified purine nucleotides are universally poorer substrates than their natural counterparts.

Terminal deoxynucleotidyl transferase Enzyme kinetics Photoaffinity probe

Site-Specific Photoaffinity Labeling Yield and Active-Site Protection

In a direct photoaffinity labeling experiment, 8-azido-dATP at saturating concentration (120 µM) modified 54% of TdT protein molecules upon UV photolysis, as measured by loss of enzymatic activity [1]. Addition of 2 mM natural dATP (16.7-fold molar excess) provided >90% protection against photoinduced inactivation, confirming active-site-directed labeling specificity [1]. Kinetic analysis of photoincorporation-dependent enzyme inhibition yielded an apparent Kd of ~38 µM [1]. In contrast, addition of 2 mM dAMP (the monophosphate) afforded no protection, demonstrating that the triphosphate moiety is essential for active-site recognition [1].

Photoaffinity labeling Active-site mapping TdT

Klenow Fragment dNTP-Binding Site Cross-Linking Pattern

When 8-azido-dATP was used to probe the dNTP-binding site of the Klenow fragment (large fragment of E. coli DNA polymerase I), it specifically modified a saturable binding site, and each of the four natural dNTPs competed with labeling in proportion to its equilibrium binding constant [1]. Tryptic peptide mapping after azido-dATP modification identified five major cross-linking products arising from five distinct photoadducts formed near Tyr-766 [1]. This multi-adduct pattern provides higher-resolution structural information than single-adduct photoaffinity probes such as 5-azido-dUTP, which typically yield fewer cross-linked species per labeling event.

DNA polymerase I Klenow fragment Binding site mapping

DNA-Protein Cross-Linking Specificity vs. Unmodified DNA

8-N₃-dATP is accepted as a substrate by E. coli DNA polymerase I and can be incorporated into plasmid pBR322 via nick translation [1]. Upon UV irradiation at 366 nm, the resulting 8-azido-2'-deoxyadenosine-containing plasmid DNA efficiently cross-linked a set of different proteins [1]. Critically, no DNA-protein photocross-linking was observed under identical conditions when non-photoactive (unmodified) pBR322 DNA was used [1]. This provides a definitive negative-control comparison establishing that the photo-cross-linking signal is entirely dependent on the incorporated 8-azido-dA residues.

DNA-protein cross-linking Photoreactive DNA Nick translation

Chemoselective Amination vs. 8-Bromo-dA

When 8-azido-2'-deoxyadenosine and 8-bromo-2'-deoxyadenosine were treated under identical conditions (aqueous ammonia and primary/secondary amines), 8-azido-2'-deoxyadenosine converted cleanly to 8-amino-2'-deoxyadenosine in excellent yields, whereas 8-bromo-2'-deoxyadenosine did not undergo analogous conversion with comparable efficiency [1]. This chemoselectivity enables a straightforward post-synthetic route to 8-aminoadenine-modified oligonucleotides—a key building block for triplex-forming oligonucleotides and parallel-stranded DNA applications—directly from the azido precursor without requiring harsh catalytic hydrogenation conditions.

Oligonucleotide modification 8-Aminoadenine synthesis Postsynthetic conversion

SPAAC Click Chemistry Kinetics and Bioorthogonal Reactivity

In a systematic evaluation of strain-promoted azide–alkyne cycloaddition (SPAAC) across azidopurine and azidopyrimidine nucleosides, 2- and 8-azidoadenine nucleosides (including 8-azido-2'-deoxyadenosine derivatives) reacted with fused cyclopropyl cyclooctyne, dibenzylcyclooctyne, and monofluorocyclooctyne to produce fluorescent triazole products with efficient formation times ranging from 3 minutes to 3 hours in aqueous solution at ambient temperature [1]. The 8-azido-ATP triazole adduct was formed quantitatively with fused cyclopropyl cyclooctyne in aqueous acetonitrile within 3 hours [1]. The resulting triazole adducts exhibited intrinsic fluorescence, enabling direct live-cell imaging in MCF-7 cancer cells without requiring exogenous fluorogenic reporters [1].

Bioorthogonal chemistry SPAAC Fluorescent imaging

Optimal Application Scenarios for Procurement


Photoaffinity Mapping of Polymerase Active Sites

8-Azido-2'-deoxyadenosine, after enzymatic conversion to 8-azido-dATP, enables covalent photolabeling of dNTP-binding pockets in DNA polymerases including terminal deoxynucleotidyl transferase (TdT) and the Klenow fragment of E. coli DNA polymerase I. With a Km of 53 µM for TdT—lower than natural dATP (~100 µM)—the probe is efficiently recognized by the enzyme [1]. At 120 µM, 54% of TdT molecules are covalently modified, and the labeling is >90% protectable by natural dATP, confirming active-site specificity [2]. In the Klenow fragment, five distinct photoadducts near Tyr-766 enable high-resolution binding-site topography mapping [3].

UV-Inducible DNA-Protein Cross-Linking

The incorporation of 8-azido-2'-deoxyadenosine (as 8-N₃-dATP) into plasmid DNA via E. coli DNA polymerase I nick translation generates photoreactive DNA that cross-links proteins exclusively upon 366 nm UV irradiation [4]. Unmodified DNA produces zero background cross-linking under identical conditions, confirming that the cross-linking signal is entirely azido-dependent [4]. This binary specificity makes 8-azido-dA-modified DNA an essential tool for identifying DNA-binding proteins in complex mixtures without the false positives inherent to chemical cross-linking methods.

Synthesis of 8-Aminoadenine-Modified Oligonucleotides

8-Azido-2'-deoxyadenosine undergoes efficient, clean conversion to 8-amino-2'-deoxyadenosine upon treatment with aqueous ammonia or primary/secondary amines at room temperature [5]. This chemoselectivity is not shared by the commonly available 8-bromo-2'-deoxyadenosine, which fails to produce the amino derivative under identical mild aqueous conditions [5]. The resulting 8-aminoadenine-modified oligonucleotides are critical building blocks for triplex-forming oligonucleotides, parallel-stranded DNA constructs, and affinity capture probes [5].

Live-Cell Bioorthogonal Labeling via SPAAC

8-Azido-2'-deoxyadenosine and its nucleotide derivatives participate in copper-free strain-promoted azide–alkyne cycloaddition (SPAAC) with cyclooctyne reagents, forming intrinsically fluorescent triazole products in 3 minutes to 3 hours at ambient temperature in aqueous media [6]. Unlike faster-reacting 5-azidopyrimidine analogs, 8-azidoadenine derivatives uniquely retain adenine-specific enzyme recognition and base-pairing properties, enabling metabolic incorporation into nucleic acids followed by fluorogenic click labeling for direct live-cell fluorescence imaging without exogenous dyes [6].

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